molecular formula C9H4ClFO2 B13695635 4-Chloro-5-fluorocoumarin

4-Chloro-5-fluorocoumarin

Cat. No.: B13695635
M. Wt: 198.58 g/mol
InChI Key: PMQPPMSWZBBBBG-UHFFFAOYSA-N
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Description

4-Chloro-5-fluorocoumarin is a synthetic derivative of coumarin, a compound known for its diverse biological and pharmacological properties. Coumarins are characterized by their benzene ring fused to an α-pyrone ring, and they exhibit fascinating fluorescence behavior upon excitation with ultraviolet light

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts . The reaction conditions often include the use of solvents like ethanol or acetic acid and temperatures ranging from 60°C to 100°C.

Industrial Production Methods: Industrial production of 4-Chloro-5-fluorocoumarin may involve large-scale Pechmann condensation reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as microwave-assisted synthesis, can also be employed to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-fluorocoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

Molecular Formula

C9H4ClFO2

Molecular Weight

198.58 g/mol

IUPAC Name

4-chloro-5-fluorochromen-2-one

InChI

InChI=1S/C9H4ClFO2/c10-5-4-8(12)13-7-3-1-2-6(11)9(5)7/h1-4H

InChI Key

PMQPPMSWZBBBBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=CC(=O)O2)Cl

Origin of Product

United States

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